molecular formula C12H15NO4S B3004511 N-(2,2-di(furan-2-yl)ethyl)ethanesulfonamide CAS No. 2309599-92-4

N-(2,2-di(furan-2-yl)ethyl)ethanesulfonamide

Cat. No.: B3004511
CAS No.: 2309599-92-4
M. Wt: 269.32
InChI Key: IUQUYTZMPHXSJL-UHFFFAOYSA-N
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Description

N-(2,2-di(furan-2-yl)ethyl)ethanesulfonamide is a complex organic compound characterized by the presence of two furan rings and an ethanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-di(furan-2-yl)ethyl)ethanesulfonamide typically involves the reaction of 2,2-di(furan-2-yl)ethanol with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-di(furan-2-yl)ethyl)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The hydrogen atoms on the furan rings can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitrated furans.

Scientific Research Applications

N-(2,2-di(furan-2-yl)ethyl)ethanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or stability.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(Furan-2-yl)ethyl)acetamide
  • N-(2-(Furan-2-yl)ethyl)-2-(2-fluorophenoxy)acetamide
  • N-(2-(Furan-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide

Uniqueness

N-(2,2-di(furan-2-yl)ethyl)ethanesulfonamide is unique due to the presence of two furan rings, which can enhance its reactivity and potential biological activity compared to similar compounds with only one furan ring. Additionally, the ethanesulfonamide group provides specific chemical properties that can be exploited in various applications.

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c1-2-18(14,15)13-9-10(11-5-3-7-16-11)12-6-4-8-17-12/h3-8,10,13H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQUYTZMPHXSJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC(C1=CC=CO1)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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